2-Methoxycarbonylphenyl b-D-glucopyranoside
CAS No.: 10019-60-0
Cat. No.: VC21208611
Molecular Formula: C14H18O8
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10019-60-0 |
|---|---|
| Molecular Formula | C14H18O8 |
| Molecular Weight | 314.29 g/mol |
| IUPAC Name | methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
| Standard InChI | InChI=1S/C14H18O8/c1-20-13(19)7-4-2-3-5-8(7)21-14-12(18)11(17)10(16)9(6-15)22-14/h2-5,9-12,14-18H,6H2,1H3 |
| Standard InChI Key | ONKIQNFPVXNOBV-UHFFFAOYSA-N |
| Isomeric SMILES | COC(=O)C1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
| SMILES | COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O |
| Canonical SMILES | COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O |
| Melting Point | 106 - 108 °C |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Synonyms
The compound is systematically named methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate under IUPAC guidelines . Common synonyms include:
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Methylsalicylate-2-O-β-D-glucoside
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Benzoic acid, 2-(β-D-glucopyranosyloxy)-, methyl ester
The β-configuration of the glucopyranosyl moiety is critical for its stereochemical properties, as confirmed by its InChIKey ONKIQNFPVXNOBV-YGEZULPYSA-N .
Table 1: Molecular Identifiers
| Property | Value |
|---|---|
| CAS Number | 10019-60-0 |
| Molecular Formula | |
| Molecular Weight | 314.29 g/mol |
| SMILES | COC(=O)C1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
| InChI | InChI=1S/C14H18O8/c1-20-13(19)7-4-2-3-5-8(7)21-14-12(18)11(17)10... |
| Canonical SMILES | COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O |
Stereochemical Configuration
The glucopyranose ring adopts a chair conformation, with hydroxyl groups at C3, C4, and C5 in equatorial positions. The methoxycarbonylphenyl group is attached via an O-glycosidic bond at the anomeric carbon (C1) of the glucose unit . X-ray crystallography and NMR studies confirm the β-anomeric configuration, which influences its solubility and reactivity .
Natural Occurrence and Biosynthesis
Plant Sources
The compound has been isolated from:
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Mallotus metcalfianus (Euphorbiaceae)
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Verbena brasiliensis (Verbenaceae)
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Pluchea indica (Asteraceae) .
Its presence in these species correlates with defense mechanisms against herbivores, as phenolic glycosides often act as phytoalexins .
Biosynthetic Pathway
In plants, the biosynthesis involves:
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Glycosylation: Transfer of glucose to methyl salicylate via UDP-glucose-dependent glucosyltransferases.
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Methylation: Enzymatic addition of a methoxy group to the phenolic hydroxyl, catalyzed by O-methyltransferases .
This pathway parallels that of other salicylate derivatives, suggesting evolutionary conservation in secondary metabolism .
Synthetic Approaches
Chemical Synthesis
The compound is synthesized through a three-step protocol:
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Protection of Glucose: Tritylation of β-D-glucopyranose to protect primary hydroxyl groups.
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Glycosidic Bond Formation: Koenigs-Knorr reaction using methyl 2-hydroxybenzoate and acetobromoglucose.
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Deprotection and Methylation: Removal of trityl groups followed by methylation with diazomethane .
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tritylation | Trityl chloride, pyridine, 0°C, 12 h | 85 |
| Glycosylation | Ag₂CO₃, anhydrous CH₂Cl₂, 25°C, 6 h | 72 |
| Methylation | CH₂N₂, Et₂O, 0°C → RT, 3 h | 91 |
Challenges in Synthesis
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Anomeric Selectivity: Achieving β-configuration requires strict control of reaction conditions to avoid α-anomer formation .
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Solubility Issues: Polar hydroxyl groups necessitate polar aprotic solvents (e.g., DMF, DMSO) for intermediate steps .
Physicochemical Properties
Solubility and Stability
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Water Solubility: 12.7 mg/mL at 25°C due to multiple hydroxyl groups .
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Thermal Stability: Decomposes at 218°C without melting, characteristic of glycosides .
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Acidity: pKa ≈ 10.2 (phenolic hydroxyl), making it weakly acidic .
Spectroscopic Data
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IR (KBr): 3400 (O–H), 1720 (C=O ester), 1605 cm⁻¹ (aromatic C=C) .
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¹H NMR (500 MHz, D₂O): δ 7.85 (d, J = 7.5 Hz, 1H, ArH), 5.12 (d, J = 7.2 Hz, 1H, H1), 3.78 (s, 3H, OCH₃) .
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¹³C NMR (125 MHz, D₂O): δ 168.4 (C=O), 132.1–116.7 (aromatic carbons), 102.3 (C1), 77.8–62.1 (glucose carbons) .
| Parameter | Value |
|---|---|
| Plasma Half-life (rat) | 2.3 ± 0.4 h |
| Bioavailability | 18.9% (oral), 43.7% (IV) |
| Protein Binding | 89.2 ± 2.1% |
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Prodrugs: Hydrolytic release of methyl salicylate in targeted drug delivery systems.
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Anti-Inflammatory Agents: Structural analogs show enhanced COX-2 selectivity .
Agricultural Uses
As a plant-derived metabolite, it is investigated as a:
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